![molecular formula C21H24N6O4S B2444355 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1208406-80-7](/img/no-structure.png)
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the pyrazole derivative, which is synthesized from 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester and phenylhydrazine. The second intermediate is the piperidine derivative, which is synthesized from 4-chlorobutyronitrile and methylsulfonyl chloride. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester", "phenylhydrazine", "4-chlorobutyronitrile", "methylsulfonyl chloride", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of pyrazole intermediate: 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester is reacted with phenylhydrazine in the presence of TEA and DMF to form the pyrazole intermediate.", "Synthesis of piperidine intermediate: 4-chlorobutyronitrile is reacted with methylsulfonyl chloride in the presence of DIPEA and DCM to form the piperidine intermediate.", "Coupling of intermediates: The pyrazole and piperidine intermediates are coupled using standard peptide coupling chemistry with DCC and NHS in DMF to form the final product.", "Purification: The crude product is purified using a combination of column chromatography and recrystallization from ethyl acetate/methanol/water." ] } | |
CAS RN |
1208406-80-7 |
Product Name |
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide |
Molecular Formula |
C21H24N6O4S |
Molecular Weight |
456.52 |
IUPAC Name |
N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H24N6O4S/c1-14-12-19(28)24-21(22-14)27-18(13-17(25-27)15-6-4-3-5-7-15)23-20(29)16-8-10-26(11-9-16)32(2,30)31/h3-7,12-13,16H,8-11H2,1-2H3,(H,23,29)(H,22,24,28) |
InChI Key |
ZRZHUMQPYLJQAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C |
solubility |
not available |
Origin of Product |
United States |
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